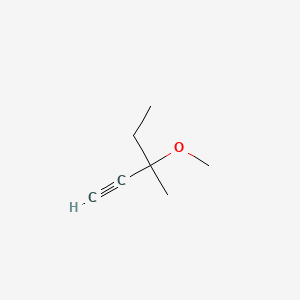

3-Methoxy-3-methyl-1-pentyne

説明

3-Methoxy-3-methyl-1-pentyne is an alkyne derivative with a methoxy (-OCH₃) and methyl (-CH₃) group attached to the third carbon of a five-carbon chain terminating in a triple bond. This structure suggests reactivity typical of terminal alkynes, such as participation in Sonogashira couplings or acid-catalyzed hydration. Consequently, this article will compare its hypothetical properties and reactivity with structurally related compounds from the evidence, focusing on functional group influences.

特性

CAS番号 |

22802-35-3 |

|---|---|

分子式 |

C7H12O |

分子量 |

112.17 g/mol |

IUPAC名 |

3-methoxy-3-methylpent-1-yne |

InChI |

InChI=1S/C7H12O/c1-5-7(3,6-2)8-4/h1H,6H2,2-4H3 |

InChIキー |

ADNAPRCXSGMYRO-UHFFFAOYSA-N |

正規SMILES |

CCC(C)(C#C)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

3-Methoxy-3-methyl-1-pentyne can be synthesized through various organic reactions. One common method involves the alkylation of propargyl alcohol with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds as follows:

HC≡C-CH2OH+CH3I→HC≡C-CH2OCH3+KI

Industrial Production Methods

In an industrial setting, the production of 3-Methoxy-3-methyl-1-pentyne may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and ensure high selectivity.

化学反応の分析

Types of Reactions

3-Methoxy-3-methyl-1-pentyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: Formation of 3-methoxy-3-methyl-1-pentanone or 3-methoxy-3-methyl-1-pentanoic acid.

Reduction: Formation of 3-methoxy-3-methyl-1-pentene or 3-methoxy-3-methylpentane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-Methoxy-3-methyl-1-pentyne has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-Methoxy-3-methyl-1-pentyne involves its interaction with various molecular targets and pathways. The compound’s triple bond and methoxy group allow it to participate in a range of chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

The provided evidence includes compounds with methyl or methoxy substituents, though none are terminal alkynes.

Table 1: Key Properties of Structurally Related Compounds

Functional Group Influence on Reactivity and Properties

Alkane (3-Methylpentane): Low reactivity due to lack of functional groups. Boiling point (~63°C for 3-methylpentane) is lower than oxygenated analogs. Used as a nonpolar solvent in labs .

Alcohols (3-Methyl-1-pentanol, 3-Methylpentan-3-ol): 3-Methyl-1-pentanol (primary alcohol) undergoes oxidation to carboxylic acids or ketones. 3-Methylpentan-3-ol (tertiary alcohol) resists oxidation but participates in dehydration to alkenes. Higher boiling points (~130–140°C) due to hydrogen bonding .

Ester (Methyl 3-aminocyclopentanecarboxylate): Reactivity includes hydrolysis to carboxylic acids or transesterification. The amine group enables peptide coupling or coordination chemistry .

Hypothetical Alkyne (3-Methoxy-3-methyl-1-pentyne) :

- Expected to exhibit alkyne reactivity (e.g., acidic terminal hydrogen, participation in cross-couplings).

- The methoxy group may stabilize adjacent carbocations or participate in ether cleavage under acidic conditions.

- Boiling point likely lower than alcohols but higher than alkanes due to polarity from the triple bond and methoxy group.

Key Differences

- Reactivity : Terminal alkynes (like 3-Methoxy-3-methyl-1-pentyne) are far more reactive than alkanes or tertiary alcohols, enabling unique transformations (e.g., cycloadditions).

Notes and Limitations

Absence of Direct Data : The provided evidence lacks specific information on 3-Methoxy-3-methyl-1-pentyne. Comparisons are inferred from compounds with shared substituents (methyl, methoxy) or chain length .

Functional Group Variability : Reactivity and properties depend heavily on functional groups. For example, alkynes undergo reactions (e.g., hydrogenation) irrelevant to alkanes or alcohols.

Safety Considerations : While 3-Methylpentane is flammable (alkane hazard) , terminal alkynes may pose risks due to acetylide formation or explosive peroxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。